5-Fluoroisoquinoline-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

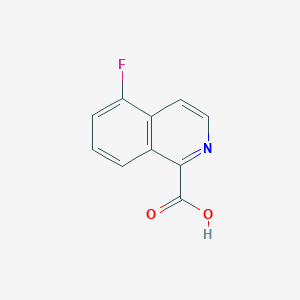

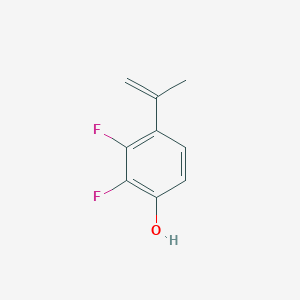

5-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1179149-35-9 . It has a molecular weight of 191.16 and its IUPAC name is 5-fluoro-1-isoquinolinecarboxylic acid . It is available in powder form .

Molecular Structure Analysis

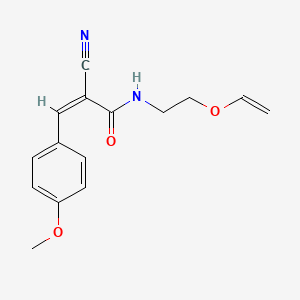

The InChI code for 5-Fluoroisoquinoline-1-carboxylic acid is 1S/C10H6FNO2/c11-8-3-1-2-7-6 (8)4-5-12-9 (7)10 (13)14/h1-5H, (H,13,14) . This indicates that the molecule consists of a fluorine atom attached to an isoquinoline ring, which also carries a carboxylic acid group.Physical And Chemical Properties Analysis

5-Fluoroisoquinoline-1-carboxylic acid is a powder . The storage temperature and shipping temperature are not specified .Scientific Research Applications

Synthesis and Antibacterial Activity

- Research has demonstrated the synthesis of complex antibacterial agents like flumequine starting from compounds structurally similar to 5-Fluoroisoquinoline-1-carboxylic acid. The synthesis process involved the use of enantiomers and the antibacterial agent was synthesized in optically active forms, highlighting the potential of these compounds in developing antibacterial medications (Bálint et al., 1999).

Development of Novel Quinolones

- The creation of novel quinolones has been facilitated by the use of compounds akin to 5-Fluoroisoquinoline-1-carboxylic acid. These novel compounds showed promising antibacterial activities against a range of pathogens, including strains resistant to standard quinolones. The research indicates the potential of these compounds in crafting new antibacterial agents that could be effective against drug-resistant bacterial strains (Hayashi et al., 2002).

Applications in Biomedical Analysis

- The derivative compounds of 5-Fluoroisoquinoline-1-carboxylic acid have been applied in biomedical analysis due to their strong fluorescence in a wide pH range in aqueous media. These properties make them useful as fluorescent labeling reagents in the determination of various biological substances, highlighting the versatility of these compounds in biomedical research and analysis (Hirano et al., 2004).

Antimycobacterial Activities

- Compounds structurally related to 5-Fluoroisoquinoline-1-carboxylic acid have shown significant antimycobacterial activities in both in vitro and in vivo settings against various strains of Mycobacterium tuberculosis. The findings from this research could be pivotal in the development of new treatments for tuberculosis, especially in the context of multi-drug resistance (Senthilkumar et al., 2009).

Fluorogenic Applications in Neurotransmitter Analysis

- The reactivity of 5-Fluoroisoquinoline-1-carboxylic acid derivatives with neurotransmitters in artificial cerebrospinal fluid has been studied, providing valuable insights into the kinetics and potential applications of these compounds in neurotransmitter analysis. The fluorogenic reagent derived from these compounds has been effective in analyzing proteins and small neurotransmitters, showing the diverse applicability of these compounds in neurological research (Wu et al., 2000).

properties

IUPAC Name |

5-fluoroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOFYTVTHNRVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroisoquinoline-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)

![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)

![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)